Cas no 867267-28-5 (5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde)

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde structure
867267-28-5 structure
Product Name:5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
CAS番号:867267-28-5
MF:C7H7NO3
メガワット:153.135381937027
MDL:MFCD13189872
CID:1119701
PubChem ID:72212498
Update Time:2025-11-02

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-hydroxy-2-methoxy-4-Pyridinecarboxaldehyde
    • 5-hydroxy-2-methoxypyridine-4-carbaldehyde
    • 5-Hydroxy-2-methoxy-4-pyridinecarboxaldehyde (ACI)
    • 5-Hydroxy-2-methoxyisonicotinaldehyde
    • 5-Hydroxy-2-methoxypyridine-4-carboxaldehyde
    • AB69287
    • 867267-28-5
    • BS-50775
    • MFCD13189872
    • SCHEMBL15065382
    • CS-0119822
    • 5-HYDROXY-2-METHOXY-PYRIDINE-4-CARBALDEHYDE
    • GRJJLRLFOQLVKR-UHFFFAOYSA-N
    • 5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
    • MDL: MFCD13189872
    • インチ: 1S/C7H7NO3/c1-11-7-2-5(4-9)6(10)3-8-7/h2-4,10H,1H3
    • InChIKey: GRJJLRLFOQLVKR-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(O)=CN=C(OC)C=1

計算された属性

  • せいみつぶんしりょう: 153.042593085g/mol
  • どういたいしつりょう: 153.042593085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 59.4Ų

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM328166-250mg
5-hydroxy-2-methoxypyridine-4-carbaldehyde
867267-28-5 95%+
250mg
$424 2022-03-01
Chemenu
CM328166-1g
5-hydroxy-2-methoxypyridine-4-carbaldehyde
867267-28-5 95%+
1g
$1151 2022-03-01
TRC
H854285-10mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5
10mg
$ 50.00 2022-06-02
TRC
H854285-50mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5
50mg
$ 160.00 2022-06-02
TRC
H854285-100mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5
100mg
$ 250.00 2022-06-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01302-5g
5-hydroxy-2-methoxyisonicotinaldehyde
867267-28-5 95%
5g
$1180 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC221-50mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5 97%
50mg
1373.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC221-200mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5 97%
200mg
3434.0CNY 2021-07-14
Alichem
A029207531-1g
5-Hydroxy-2-methoxyisonicotinaldehyde
867267-28-5 95%
1g
$556.38 2023-08-31
eNovation Chemicals LLC
Y1103826-1g
5-hydroxy-2-methoxyisonicotinaldehyde
867267-28-5 95%
1g
$1600 2024-07-24

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
リファレンス
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

合成方法 2

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Methyllithium Solvents: Tetrahydrofuran ;  -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 2 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  pH 8 - 9
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  30 min, 50 °C; 50 °C → rt
2.2 Solvents: Water ;  pH 7 - 8
リファレンス
Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin
Metcalf, Brian; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 321-326

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, rt
2.1 Reagents: Diisopropylamine ,  Methyllithium Solvents: Tetrahydrofuran ;  -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 2 h, -40 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → rt
2.4 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  pH 8 - 9
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  30 min, 50 °C; 50 °C → rt
3.2 Solvents: Water ;  pH 7 - 8
リファレンス
Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin
Metcalf, Brian; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 321-326

合成方法 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
リファレンス
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

合成方法 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C
リファレンス
A regioselective route to 5- and 6-azaindoles
Lomberget, Thierry; et al, Synlett, 2005, (13), 2080-2082

合成方法 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
リファレンス
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

合成方法 7

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C; 5 min, -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 -40 °C; 1 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
リファレンス
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

合成方法 8

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 -40 °C; 1 h, rt
1.3 Reagents: Acetic acid ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
2.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
リファレンス
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

合成方法 9

はんのうじょうけん
1.1 Catalysts: Diisopropylamine Solvents: Tetrahydrofuran ;  rt → -40 °C
1.2 Reagents: Methyllithium Solvents: Diethyl ether ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.3 2 h, -40 °C
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → 20 °C
1.5 Reagents: Potassium carbonate ;  pH 8 - 9, 20 °C
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
2.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
リファレンス
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt
1.2 4 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C; 5 min, -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 -40 °C; 1 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
リファレンス
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Ethanol ;  0 °C; 0 °C → rt; 1 h, rt
1.2 2 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 -40 °C; 1 h, rt
2.3 Reagents: Acetic acid ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
3.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
リファレンス
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

合成方法 12

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Trimethyl borate ;  2 h, -78 °C
1.3 Reagents: Peracetic acid ;  -78 °C → 0 °C; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  45 min, rt
2.2 3 h, rt
3.1 Catalysts: Diisopropylamine Solvents: Tetrahydrofuran ;  rt → -40 °C
3.2 Reagents: Methyllithium Solvents: Diethyl ether ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
3.3 2 h, -40 °C
3.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → 20 °C
3.5 Reagents: Potassium carbonate ;  pH 8 - 9, 20 °C
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
4.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
リファレンス
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde Raw materials

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde Preparation Products

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:867267-28-5)5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
注文番号:A934737
在庫ステータス:in Stock
はかる:100mg/250mg/1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:15
価格 ($):248.0/356.0/926.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:867267-28-5)5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
A934737
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):248.0/356.0/926.0
Email